Furazano[3,4-b]pyrazin-5-ol, 6-amino-
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Overview
Description
Furazano[3,4-b]pyrazin-5-ol, 6-amino- is a heterocyclic compound that belongs to the class of furazano-pyrazines This compound is characterized by a fused ring system containing both furazan and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furazano[3,4-b]pyrazin-5-ol, 6-amino- typically involves the reaction of 5,6-dichlorofurazano[3,4-b]pyrazine with appropriate nucleophiles. The dichloro compound serves as a key intermediate, which can be substituted by various nucleophiles under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for Furazano[3,4-b]pyrazin-5-ol, 6-amino- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Furazano[3,4-b]pyrazin-5-ol, 6-amino- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the dichloro precursor are readily substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can form polycyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, phenylhydrazines, and methylhydrazines . Reaction conditions often involve the use of solvents like DMF and catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions include various substituted furazano-pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Furazano[3,4-b]pyrazin-5-ol, 6-amino- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyheterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Furazano[3,4-b]pyrazin-5-ol, 6-amino- involves its interaction with molecular targets through its functional groups. The hydroxyl group can act as a proton transporter, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Diaminofurazano[3,4-b]pyrazine: Similar structure but with two amino groups.
5,6-Dihydrazinofurazano[3,4-b]pyrazine: Contains hydrazine groups instead of amino and hydroxyl groups.
5,6-Dichlorofurazano[3,4-b]pyrazine: Precursor compound with chlorine atoms.
Uniqueness
The presence of both amino and hydroxyl groups allows for diverse interactions and modifications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C4H3N5O2 |
---|---|
Molecular Weight |
153.10 g/mol |
IUPAC Name |
6-amino-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C4H3N5O2/c5-1-4(10)7-3-2(6-1)8-11-9-3/h(H2,5,6,8)(H,7,9,10) |
InChI Key |
BYJOGNRQRPUFML-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC2=NON=C2NC1=O)N |
Origin of Product |
United States |
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